molecular formula C20H15ClF4N4O3 B3014244 5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione CAS No. 338399-39-6

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B3014244
CAS No.: 338399-39-6
M. Wt: 470.81
InChI Key: UZFPUNQMRFGIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative featuring a complex substitution pattern. Key structural elements include:

  • Pyrimidinedione core: A bicyclic system with ketone groups at positions 2 and 3.
  • Acetyl group at position 5: Enhances electron-withdrawing properties and metabolic stability.
  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino] group: Combines halogenated pyridine and methylamino moieties, likely influencing target binding (e.g., kinase inhibition) and resistance to oxidative metabolism .

This compound’s design suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and electron-deficient binding pockets.

Properties

IUPAC Name

5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF4N4O3/c1-11(30)15-10-29(27(2)17-16(21)7-13(8-26-17)20(23,24)25)19(32)28(18(15)31)9-12-3-5-14(22)6-4-12/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFPUNQMRFGIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione, also known by its CAS number 338399-19-2, is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H15ClF4N4O3
  • Molecular Weight : 470.8047128 g/mol
  • CAS Number : 338399-19-2

The compound features a complex structure that includes a pyrimidinedione core, which is often associated with various biological activities. Its unique substituents, such as the trifluoromethyl and chloro groups, may contribute to its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of the pyrimidinedione scaffold exhibit significant antimicrobial activities. For instance, compounds similar to 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione have shown effectiveness against various bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus≤ 0.125
Escherichia coli≤ 0.125
Pseudomonas aeruginosa16
Methicillin-resistant S. aureus (MRSA)32

These findings suggest that the compound could serve as a promising candidate for developing new antibiotics, particularly against resistant strains like MRSA .

The mechanism behind the antimicrobial activity of this compound is believed to involve the inhibition of bacterial DNA synthesis. Specifically, it targets DNA topoisomerase IV and DNA gyrase, enzymes crucial for bacterial replication and transcription. Molecular docking studies reveal a strong binding affinity to these targets, indicating that the compound may effectively disrupt bacterial cell division and growth .

Cytotoxicity and Safety Profile

While evaluating the safety profile of 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione, cytotoxicity tests have shown low toxicity levels in vitro. This is a critical aspect for potential therapeutic applications, as it suggests that the compound may be safe for human use at effective dosages .

Study 1: Antibacterial Efficacy

A study published in MDPI evaluated various derivatives of pyrimidinediones against common bacterial pathogens. The results highlighted that certain modifications to the molecular structure significantly enhanced antibacterial potency compared to traditional antibiotics like ciprofloxacin .

Study 2: Molecular Docking Analysis

Another research effort focused on molecular docking simulations to assess binding interactions between 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione and its target enzymes. The study confirmed stable complexes were formed with topoisomerase IV and gyrase, further supporting its potential as a broad-spectrum antibacterial agent .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Anticancer Activity

Research indicates that derivatives of pyrimidinediones possess anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific structure of 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione may enhance its efficacy against certain cancer types.

Antimicrobial Properties

Pyrimidinedione derivatives have been explored for their antimicrobial activity. The presence of the trifluoromethyl and chloro groups in this compound may contribute to its ability to disrupt microbial membranes or inhibit enzyme functions critical for microbial survival.

Enzyme Inhibition Studies

This compound has been investigated as a potential inhibitor of various enzymes involved in metabolic pathways. For example, it may interact with kinases or phosphatases, which play crucial roles in signal transduction and cellular regulation.

Case Study: Kinase Inhibition

In vitro studies have demonstrated that similar pyrimidinedione compounds can effectively inhibit specific kinases implicated in cancer progression. The structure of 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione suggests a potential for selective kinase inhibition.

Drug Development

The compound's unique chemical structure makes it a candidate for further development into novel therapeutics. Its ability to modulate biological pathways could lead to the creation of drugs with fewer side effects compared to existing therapies.

Table 1: Comparison of Biological Activities

Activity TypeSimilar CompoundsObserved EffectReference
AnticancerPyrimidinedionesInhibition of cell proliferation
AntimicrobialTrifluoromethyl derivativesDisruption of microbial growth
Enzyme InhibitionKinase inhibitorsReduced enzymatic activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared to three analogs from published data (Table 1):

Compound Name / ID Substituent at Position 1 Substituent at Position 3 Molecular Weight Notable Features
Target Compound [3-chloro-5-(trifluoromethyl)-2-pyridinylamino] 4-fluorobenzyl 503.8* High lipophilicity (Cl, CF₃, F); potential kinase inhibition
5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione (PubChem ID: 164358) 4-methylpiperazino 4-fluorobenzyl 360.39 Basic piperazine enhances solubility; reduced steric bulk
5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione [3-chloro-5-(trifluoromethyl)-2-pyridinylamino] 2-(4-methoxyphenoxy)ethyl 541.9* Ether linkage increases flexibility; methoxy group may reduce metabolic stability
5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione (PubChem ID: 164357) 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl None (unsubstituted) 376.72 Ethyl linker improves conformational flexibility; lower molecular weight

*Calculated molecular weights based on PubChem data .

Impact of Substituents on Properties

Position 1 Modifications
  • Target Compound vs.
  • Target Compound vs. 164357: The ethylamino linker in 164357 simplifies the structure but eliminates the methylamino group’s steric and electronic effects, likely reducing binding specificity .
Position 3 Modifications
  • 4-Fluorobenzyl (Target) vs. 2-(4-Methoxyphenoxy)ethyl (): The methoxy group in the latter introduces polarity but may increase susceptibility to demethylation metabolism. The fluorobenzyl group offers metabolic stability and stronger hydrophobic interactions .
Electronic and Steric Effects
  • The trifluoromethyl group in the pyridine ring enhances electron-withdrawing effects, stabilizing the compound against nucleophilic attack. Chlorine at position 3 of the pyridine further contributes to this stability .

Q & A

Q. What are the standard synthetic routes for constructing the pyrimidinedione core in this compound?

The pyrimidinedione scaffold is typically synthesized via cyclocondensation of substituted ureas or thioureas with β-keto esters. For example, describes a multi-step protocol involving:

  • Step 1 : Nucleophilic substitution of a pyridinyl chloride intermediate with methylamine under anhydrous conditions (0°C, N₂ atmosphere) .
  • Step 2 : Reduction of intermediates using LiAlH₄ in anhydrous ethyl dioxolane, followed by purification via silica gel chromatography (5–10% ethanol/dichloromethane) .
  • Step 3 : Coupling reactions with fluorinated benzyl groups using triethylamine as a base in refluxing THF .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • 1H/13C NMR : Critical for verifying substitution patterns (e.g., trifluoromethyl, fluorobenzyl groups) and aromatic proton environments .
  • ESI-MS : Validates molecular weight (e.g., detecting [M+H]⁺ ions) and fragmentation patterns .
  • Chromatographic purity : HPLC with ≥98% purity thresholds ensures reproducibility in biological assays .

Q. How can reaction conditions be optimized for introducing the 3-(4-fluorobenzyl) substituent?

  • Solvent choice : THF or dioxane are preferred for their ability to stabilize intermediates during alkylation .
  • Base selection : Triethylamine or DBU enhances nucleophilicity while minimizing side reactions .
  • Temperature control : Reflux conditions (70–80°C) improve coupling efficiency without degrading fluorinated aryl groups .

Advanced Research Questions

Q. How can contradictions in NMR data between predicted and observed spectra be resolved?

Discrepancies often arise from dynamic rotational isomerism in trifluoromethylpyridinyl groups or solvent-induced shifts . Strategies include:

  • Variable-temperature NMR to identify conformational equilibria .
  • DFT calculations (e.g., B3LYP/6-31G*) to model chemical shifts and compare with experimental data .
  • 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Q. What experimental strategies mitigate low yields during the final coupling step?

Low yields (e.g., <40%) may stem from steric hindrance or poor leaving-group activation. Solutions include:

  • Microwave-assisted synthesis to enhance reaction kinetics (e.g., 100°C, 150 W, 30 minutes) .
  • Protecting-group strategies : Temporarily masking reactive sites (e.g., acetyl groups) to direct coupling .
  • Catalytic systems : Palladium/copper catalysts for Ullmann-type couplings of halogenated pyridines .

Q. How should a bioassay be designed to evaluate inhibitory activity against methionine aminopeptidase (MetAP-1)?

  • Enzyme preparation : Recombinant human MetAP-1 expressed in E. coli with a His-tag for purification .
  • Substrate : L-methionine-4-methylcoumarinylamide, hydrolyzed to fluorescent 7-amino-4-methylcoumarin .
  • Assay conditions : 37°C, pH 7.5 buffer, with Co²⁺ as a cofactor. Inhibitor IC₅₀ values are calculated via fluorescence quenching .
  • Controls : Include fumagillin (known MetAP-1 inhibitor) and vehicle-only groups .

Q. What analytical methods differentiate regioisomeric impurities in the pyrimidinedione core?

  • LC-MS/MS : Fragmentation patterns distinguish N1 vs. N3 alkylation isomers .
  • X-ray crystallography : Resolves ambiguities in solid-state structures (e.g., piperidinyl vs. pyrrolidinyl conformers) .
  • Isotopic labeling : ¹⁵N NMR tracks nitrogen atom environments in ambiguous intermediates .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for halogenated intermediates to prevent hydrolysis .
  • Data interpretation : Cross-validate spectral data with computational models to resolve structural ambiguities .
  • Biological testing : Use randomized block designs with split-plot arrangements for dose-response studies (e.g., 4 replicates per concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.